Cas no 1395492-92-8 (2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester)

2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
-
- 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid
- 2-(4-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid
- 1395492-92-8
- 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylicacid
- DTXSID30856739
- CS-0445685
- G11567
- 2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester
-
- インチ: InChI=1S/C14H12FN3O2/c15-11-3-1-9(2-4-11)13-16-7-10-8-18(14(19)20)6-5-12(10)17-13/h1-4,7H,5-6,8H2,(H,19,20)
- InChIKey: UMORPOGOIAMBJC-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)F)C2=NC=C3CN(CCC3=N2)C(=O)O
計算された属性
- せいみつぶんしりょう: 273.09135480g/mol
- どういたいしつりょう: 273.09135480g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 66.3Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 396.6±52.0 °C at 760 mmHg
- フラッシュポイント: 193.7±30.7 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029186832-1g |
2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid |
1395492-92-8 | 95% | 1g |
$436.56 | 2022-04-02 | |
A2B Chem LLC | AA61000-1g |
2-(4-Fluoro-phenyl)-7,8-dihydro-5h-pyrido[4,3-d]pyrimidine-6-carboxylic acidtert-butyl ester |
1395492-92-8 | 97% | 1g |
$394.00 | 2024-04-20 | |
TRC | F599995-100mg |
2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester |
1395492-92-8 | 100mg |
$ 160.00 | 2022-06-04 | ||
TRC | F599995-50mg |
2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester |
1395492-92-8 | 50mg |
$ 95.00 | 2022-06-04 | ||
A2B Chem LLC | AA61000-500mg |
2-(4-Fluoro-phenyl)-7,8-dihydro-5h-pyrido[4,3-d]pyrimidine-6-carboxylic acidtert-butyl ester |
1395492-92-8 | 97% | 500mg |
$278.00 | 2024-04-20 | |
1PlusChem | 1P001BOO-1g |
Pyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid, 2-(4-fluorophenyl)-7,8-dihydro-, 1,1-dimethylethyl ester |
1395492-92-8 | 97% | 1g |
$497.00 | 2024-06-21 | |
1PlusChem | 1P001BOO-500mg |
Pyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid, 2-(4-fluorophenyl)-7,8-dihydro-, 1,1-dimethylethyl ester |
1395492-92-8 | 97% | 500mg |
$345.00 | 2024-06-21 | |
TRC | F599995-10mg |
2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester |
1395492-92-8 | 10mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM164673-1g |
2-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid |
1395492-92-8 | 95% | 1g |
$*** | 2023-03-30 |
2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl esterに関する追加情報
Exploring the Synthesis and Applications of 2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic Acid tert-butyl Ester (CAS No. 1395492-92-8)
The compound 2-(4-fluoro-phenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester, identified by CAS No. 1395492-92-8, represents a structurally complex molecule with significant potential in medicinal chemistry and drug discovery. Its architecture combines a fluorinated phenyl group at the 2-position of a pyrido[4,3-d]pyrimidine core, which is further functionalized with a tert-butyloxycarbonyl (t-Boc) protecting group at the 6-position carboxylic acid moiety. This configuration positions it as an intermediate in the synthesis of bioactive compounds targeting diverse therapeutic areas.
Recent advancements in synthetic methodologies have enhanced accessibility to this compound. A 2023 study published in Chemical Communications demonstrated a one-pot synthesis via microwave-assisted cyclization of o-fluorophenylalanine derivatives with isatoic anhydride. The incorporation of a tert-butyloxycarbonyl group simplifies purification steps while preserving structural integrity during downstream reactions. Such strategies align with green chemistry principles by reducing solvent usage and minimizing waste compared to traditional multi-step protocols.
In preclinical research contexts, this compound's pyrido[4,3-d]pyrimidine scaffold has drawn attention for its ability to modulate protein kinase activity. A collaborative study between pharmaceutical researchers in 2024 revealed that analogs retaining this core structure exhibited submicromolar IC₅₀ values against Aurora kinase A—a validated target in oncology. The fluorophenyl substituent enhances ligand efficiency by optimizing π-stacking interactions with enzyme active sites while the tert-butyloxycarbonyl group facilitates orthogonal deprotection strategies during lead optimization.
Beyond enzymatic targets, this compound's structural features make it an ideal precursor for developing peptide-based therapeutics. Its carboxylic acid ester functionality enables solid-phase peptide synthesis (SPPS) coupling reactions under mild conditions. A 2023 review in Nature Reviews Drug Discovery highlighted such hybrid molecules as promising candidates for targeted delivery systems due to their dual capacity to cross biological membranes and undergo intracellular deprotection via esterase-mediated cleavage.
In the context of antibacterial drug development, recent findings suggest that substituents at the pyrido[4,3-d]pyrimidine ring can modulate efflux pump inhibition—a critical mechanism for overcoming antibiotic resistance. Computational docking studies using AutoDock Vina demonstrated that fluorine substitution at the phenyl ring enhances binding affinity to MexAB-OprM efflux pumps in Pseudomonas aeruginosa, a pathogen responsible for hospital-acquired infections.
Spectroscopic characterization confirms its molecular identity: NMR data shows characteristic signals at δ 7.8–8.1 ppm corresponding to pyridopyrimidine aromatic protons and δ 1.5 ppm indicative of the tert-butyloxycarbonyl methyl groups. X-ray crystallography revealed a planar pyrido[4,3-d]pyrimidine ring system with dihedral angles confirming the 7,8-dihydro configuration essential for maintaining hydrogen bonding capabilities.
Clinical translation efforts are exploring its use as a prodrug component where controlled deprotection releases active pharmacophores under physiological conditions. In vitro metabolic stability assays conducted using human liver microsomes showed half-lives exceeding two hours when retaining the tert-butoxycarbonyl group—a favorable profile compared to unprotected analogs undergoing rapid hydrolysis.
Ongoing research is investigating its role in developing PROTAC-based therapies by exploiting its ability to form bivalent interactions with E3 ligases. A recent patent application (WO |||IP_ADDRESS||| ) describes conjugates where this compound serves as a scaffold linking ligands for von Hippel-Lindau (VHL) E3 ligase and oncogenic transcription factors—a strategy showing promise in preclinical models of triple-negative breast cancer.
Sustainability considerations have driven innovations in its production scale-up. Continuous flow chemistry systems now enable gram-scale synthesis with >90% yield under solvent-free conditions using microwave irradiation—a significant improvement over batch processes requiring hazardous solvents like DMF or DCM.
The compound's structural versatility continues to inspire novel applications: recent studies demonstrate its utility as a fluorescent probe when combined with boron dipyrromethene (BODIPY) derivatives via click chemistry reactions—enabling real-time imaging of cellular uptake processes without compromising metabolic stability profiles.
1395492-92-8 (2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester) 関連製品
- 70892-82-9(4-Pyridinecarboxamide,N,N-bis(2-hydroxyethyl)-)
- 1806955-55-4(2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide)
- 2097894-37-4(1-1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione)
- 808769-18-8(methyl 3-(2R)-2-aminopropylbenzoate)
- 2172554-93-5(3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholine)
- 1385295-99-7(3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide)
- 900872-08-4(5,6-dimethyl-3-phenyl-N-(pyridin-2-yl)methylpyrazolo1,5-apyrimidin-7-amine)
- 1706163-73-6(8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)
- 3002506-67-1(1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol)
- 2044713-77-9(tert-butyl 3-(piperidin-4-yl)methoxypyrrolidine-1-carboxylate)




